3,5-Dichlorobenzoyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFFHQHAQDOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99567-74-5 | |
| Record name | 3,5-dichlorobenzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Acyl Cyanides, with Specific Focus on Dichlorobenzoyl Cyanides
Classical and Established Synthetic Pathways
The traditional methods for synthesizing acyl cyanides have been refined over time to improve yields and expand their applicability to a wider range of substrates. These methods primarily involve the reaction of an acyl halide with a cyanide source or the oxidation of precursor molecules.
Acylation of Alkali Metal Cyanides with Acyl Halides
A cornerstone of acyl cyanide synthesis is the reaction between an acyl halide, such as 3,5-dichlorobenzoyl chloride, and an alkali metal cyanide. wikipedia.org This nucleophilic acyl substitution reaction is a direct and widely used approach.
The reaction of an acid halide with sodium cyanide is a classical method for preparing acyl cyanides. wikipedia.org For instance, benzoyl cyanide can be synthesized by reacting benzoyl chloride with sodium cyanide. google.com However, this reaction can sometimes be limited by the two-phase nature of a solid reactant (sodium cyanide) and a liquid or dissolved acyl halide. google.com To overcome this, various strategies have been developed, such as using phase-transfer catalysts or employing resins impregnated with the cyanide salt. google.comdeepdyve.com For example, the use of sodium cyanide impregnated on Amberlite XAD resins in benzene (B151609) has been shown to produce aromatic acyl cyanides in high yields under mild conditions. deepdyve.com
Table 1: Synthesis of Acyl Cyanides using Sodium Cyanide
| Acyl Halide | Cyanide Source | Catalyst/Conditions | Product | Yield | Reference |
| Benzoyl Chloride | Sodium Cyanide | Tetrabutylammonium Bromide in Methylene Chloride | Benzoyl Cyanide | ~60% | google.com |
| Benzoyl Chloride | KCN/XAD Resin | Benzene | Benzoyl Cyanide | High | deepdyve.com |
| Acetyl Chloride | Sodium Cyanide | Copper(I) Cyanide, o-dichlorobenzene, 150°C | Acetyl Cyanide | Not specified | google.com |
This table is interactive. Click on the headers to sort the data.
The use of copper(I) cyanide, often in catalytic amounts, is a well-established method for the synthesis of acyl cyanides from acyl halides. google.com This method is particularly effective for the synthesis of aromatic acyl cyanides. google.com For example, 2,3-dichlorobenzoyl cyanide can be produced by reacting 2,3-dichlorobenzoyl chloride with cuprous cyanide in the presence of acetonitrile (B52724) and a cosolvent like toluene (B28343) or xylene. google.com The reaction typically requires heating under reflux for several hours. google.com The presence of heavy metal cyanides like copper(I) cyanide can significantly improve the reaction efficiency and suppress the formation of undesired dimeric byproducts. google.com
Table 2: Synthesis of Dichlorobenzoyl Cyanides using Copper(I) Cyanide
| Acyl Halide | Cyanide Source | Catalyst/Conditions | Product | Reference |
| 2,3-Dichlorobenzoyl Chloride | Cuprous Cyanide | Acetonitrile, Toluene/Xylene, Reflux | 2,3-Dichlorobenzoyl Cyanide | google.com |
| 3,5-Dichloro-benzoyl chloride | Not specified | Not specified | 3,5-Dichlorobenzoyl cyanide | google.com |
This table is interactive. Click on the headers to sort the data.
Cyanotrimethylsilane (TMSCN) serves as a versatile and effective cyanide source in organic synthesis, including the preparation of acyl cyanides. wikipedia.orgtaylorandfrancis.comgoogle.com It can react with acyl halides to produce the corresponding acyl cyanides. google.com This method offers an alternative to the use of potentially hazardous hydrogen cyanide. orgsyn.org The reaction of pivaloyl chloride with TMSCN, for example, yields pivaloyl cyanide and trimethylsilyl (B98337) chloride. google.com TMSCN is also used in the cyanosilylation of aldehydes and ketones to form O-silylated cyanohydrins, which are valuable synthetic intermediates. wikipedia.orgtaylorandfrancis.com
Oxidation of Cyanohydrins
An alternative route to acyl cyanides involves the oxidation of cyanohydrins. wikipedia.org Cyanohydrins, which possess a hydroxyl and a cyano group on the same carbon atom, can be prepared by the addition of hydrogen cyanide or a cyanide salt to an aldehyde or ketone. wikipedia.orgncert.nic.inopenochem.org Subsequent oxidation of the cyanohydrin can then yield the corresponding acyl cyanide. This method provides a pathway to acyl cyanides from carbonyl compounds.
Thermal Decomposition Routes for Acyl Cyanides
The thermal stability of acyl cyanides is a notable characteristic. For instance, acetyl cyanide undergoes unimolecular decomposition at high temperatures (around 470°C) through decarbonylation to form a ketone and hydrogen cyanide. wikipedia.org Another significant thermal reaction is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnrochemistry.comorganic-chemistry.org While not a direct synthesis of acyl cyanides, this reaction highlights the reactivity of related acyl derivatives under thermal conditions. The acyl azide precursor is often generated from an acyl halide. organic-chemistry.org
Advanced and Green Synthetic Approaches
Recent advancements in organic synthesis have led to the development of novel methods for preparing acyl cyanides. These methods often feature milder reaction conditions, higher selectivity, and the avoidance of hazardous materials, aligning with the principles of green chemistry.
Transition metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. Ruthenium and nickel catalysts, in particular, have been successfully employed in the synthesis of acyl cyanides through innovative reaction pathways.
A significant breakthrough in acyl cyanide synthesis is the development of cyanide-free methods. One such approach involves the ruthenium-catalyzed selective C(sp³)-H oxidation of benzylic nitriles. nih.govnih.gov This method presents a practical and mild alternative for generating acyl cyanides without the need for external, highly toxic cyanide sources. nih.gov The reaction starts from benzylic nitriles, which can be prepared from the corresponding carboxylic acid amides. nih.gov
The process demonstrates good functional group tolerance. Notably, while electron-rich acetonitriles tend to give higher yields, the reaction also tolerates moderately electron-withdrawing groups, such as halides. nih.gov This suggests the applicability of this method for synthesizing compounds like this compound from 3,5-dichlorobenzyl cyanide. The obtained acyl cyanides are versatile intermediates that can be used in various subsequent transformations. nih.govnih.gov
Table 1: Ruthenium-Catalyzed C(sp³)-H Oxidation of Benzylic Nitriles
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Ruthenium (Ru) based catalyst | nih.govnih.gov |
| Key Transformation | Selective C(sp³)-H oxidation of a benzylic nitrile | nih.gov |
| Major Advantage | Cyanide-free synthesis | nih.govnih.gov |
| Starting Material | Benzylic Nitriles | nih.gov |
| Substrate Scope | Tolerates moderately electron-withdrawing groups like halides | nih.gov |
Transition Metal-Catalyzed Syntheses
Nickel-Catalyzed Decarbonylative Cyanation of Acyl Chlorides
Another advanced strategy is the nickel-catalyzed decarbonylative cyanation of acyl chlorides. nih.govacs.org This transformation is effective for producing a wide array of nitrile compounds, including aryl nitriles, under neutral conditions. nih.govacs.org The reaction proceeds using an acyl chloride as the starting material and a cyanide source, such as trimethylsilyl cyanide (TMSCN). acs.orgorganic-chemistry.org
The catalytic cycle is understood to involve a sequence of oxidative addition, transmetalation, decarbonylation, and reductive elimination. acs.orgelsevierpure.com A key advantage of this method is its efficiency and practicality; for instance, the reaction can be completed in as little as one hour at 110 °C without the need for an exogenous base. acs.org For the synthesis of this compound, the precursor would be 3,5-Dichlorobenzoyl chloride, which is readily accessible from 3,5-dichlorobenzoic acid. chemicalbook.com This method demonstrates the conversion of carboxylic acid derivatives into valuable nitrile compounds. acs.org
Table 2: Nickel-Catalyzed Decarbonylative Cyanation
| Feature | Description | Reference |
|---|---|---|
| Catalyst | Nickel (Ni) based catalyst | nih.govacs.org |
| Key Transformation | Decarbonylative cyanation of an acyl chloride | organic-chemistry.org |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | acs.org |
| Starting Material | Acyl Chlorides | nih.gov |
| Reaction Mechanism | Oxidative addition, transmetalation, decarbonylation, reductive elimination | acs.orgelsevierpure.com |
Photocatalytic Methods
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light energy to drive chemical reactions. These methods often proceed under mild conditions and can offer unique reactivity.
The synthesis of benzoyl cyanides can be achieved through the aerobic photooxidation of benzyl (B1604629) cyanides. rsc.org This environmentally benign approach uses molecular oxygen as the terminal oxidant and can be performed under metal-free conditions. rsc.org The reaction is facilitated by visible light irradiation from fluorescent lamps in the presence of a catalyst like carbon tetrabromide. rsc.orgrsc.org
This method represents an important advancement towards greener chemical processes, as molecular oxygen is an inexpensive and atom-efficient oxidant that theoretically produces only water as a byproduct. rsc.org The reaction has been successfully applied to benzyl cyanide to produce benzoyl cyanide. rsc.org The applicability to substituted benzyl cyanides, such as 3,5-dichlorobenzyl cyanide, would provide a direct, photocatalytic route to the corresponding this compound.
Table 3: Aerobic Photooxidation of Benzyl Cyanides
| Feature | Description | Reference |
|---|---|---|
| Energy Source | Visible light (e.g., from fluorescent lamps) | rsc.orgrsc.org |
| Oxidant | Molecular Oxygen (Aerobic) | rsc.org |
| Catalyst | Carbon Tetrabromide (metal-free) | rsc.org |
| Key Transformation | Photooxidation of benzyl cyanide to benzoyl cyanide | rsc.org |
| Advantage | Environmentally benign, uses inexpensive oxidant | rsc.org |
Eco-Friendly Cyanide Sources
A critical aspect of greening the synthesis of acyl cyanides is replacing highly toxic and hazardous cyanide reagents like hydrogen cyanide (HCN) and alkali metal cyanides. researchgate.netgoogle.com Research has focused on developing and utilizing safer, non-toxic cyanide surrogates. researchgate.netrsc.org
One of the most promising and widely adopted eco-friendly cyanide sources is potassium ferrocyanide, K₄[Fe(CN)₆]. researchgate.net It is a stable, non-toxic solid that is significantly safer to handle than traditional cyanide salts. It has been successfully used in various cyanation reactions, often in aqueous media, which further enhances the green credentials of the process. researchgate.net Other alternatives include organic molecules that can act as cyanating agents. researchgate.netrsc.org The integration of these safer cyanide sources into transition-metal-catalyzed reactions, such as the nickel-catalyzed processes described above, represents a crucial step toward safer and more sustainable manufacturing of acyl cyanides.
Potassium Hexacyanoferrate(II) in Acyl Cyanide Synthesis
The quest for safer and more environmentally benign chemical processes has led to the exploration of alternative cyanating agents, with potassium hexacyanoferrate(II), K₄[Fe(CN)₆], emerging as a noteworthy candidate. Traditionally, the synthesis of nitriles and related compounds relied on highly toxic alkali metal cyanides like KCN and NaCN. magtech.com.cnresearchgate.net Potassium hexacyanoferrate(II) presents a significant advantage as it is a non-toxic, stable, and inexpensive solid that can be handled without extensive safety precautions. magtech.com.cnresearchgate.net
Research has demonstrated that K₄[Fe(CN)₆] can serve as an effective cyanide source for the synthesis of aryl nitriles from aryl halides through transition-metal-catalyzed displacement reactions. magtech.com.cnresearchgate.net In these reactions, a palladium or copper catalyst is typically employed to facilitate the transfer of the cyanide ligand from the iron complex to the aryl substrate. researchgate.netorganic-chemistry.org A key finding is that all six cyanide groups within the hexacyanoferrate complex can be utilized, making the process highly atom-economical. researchgate.net
While its primary application has been in the synthesis of aryl nitriles, the reactivity of potassium hexacyanoferrate(II) with acyl chlorides has also been investigated. The interaction is not always a simple substitution to yield an acyl cyanide. Instead, the acyl chloride can act as a promoter or activator, releasing cyanide ions from the stable iron complex. For instance, one study describes a direct synthetic method for 2,3-diaryloxirane-2,3-dicarbonitriles starting from aroyl chlorides and K₄[Fe(CN)₆]. fao.org In this process, triphenylphosphine (B44618) is used as a deoxygenating agent. The proposed mechanism involves the formation of an aroyl cyanide intermediate, which then undergoes further reaction. This highlights the role of the aroyl chloride in activating the cyanide source for subsequent chemical transformations.
Similarly, a solvent-free method for synthesizing arylsulfonyl cyanides from the corresponding sulfonyl chlorides using K₄[Fe(CN)₆] has been developed, further demonstrating the utility of this reagent in forming a C-CN bond from an acyl-type chloride under environmentally friendly conditions. deepdyve.com
Cyanation using Potassium Hexacyanoferrate(II)
| Substrate Type | Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aryl Halides | K₄[Fe(CN)₆] + Pd or Cu catalyst | Aryl Nitriles | Non-toxic cyanide source; high atom economy. | magtech.com.cnresearchgate.net |
| Aroyl Chlorides | K₄[Fe(CN)₆] + Triphenylphosphine | Diaryloxirane-dicarbonitriles | Aroyl chloride acts as an activator for the cyanide source. | fao.org |
| Arylsulfonyl Chlorides | K₄[Fe(CN)₆] | Arylsulfonyl Cyanides | Solvent-free conditions; eco-friendly. | deepdyve.com |
Flow Chemistry Applications in Acyl Cyanide Preparation
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous materials or unstable intermediates. The synthesis of acyl cyanides, which often involves toxic cyanide reagents and produces reactive products, is an ideal candidate for flow processing.
The application of flow chemistry has been successfully demonstrated for various cyanation reactions. For example, a continuous flow process was crucial in the large-scale synthesis of a key intermediate for the antiviral drug Remdesivir. acs.orgresearchgate.net This process involved the stereoselective addition of trimethylsilyl cyanide (TMSCN), and the flow setup allowed for precise control over cryogenic reaction temperatures and safe handling of reagents that could potentially liberate hydrogen cyanide. acs.org Similarly, continuous methods for the production of benzyl cyanide have been developed, where streams of benzyl chloride and a cyanide source are mixed and reacted in series of micro-reactors, mitigating the risks associated with large-scale batch production. google.com
While a specific flow synthesis for this compound has not been explicitly detailed in the reviewed literature, a viable process can be designed based on established principles. The classical synthesis of benzoyl cyanide involves the reaction of benzoyl chloride with a cyanide source, such as cuprous cyanide or an alkali metal cyanide with a catalyst. orgsyn.orggoogle.com In a continuous flow adaptation, a solution of 3,5-dichlorobenzoyl chloride in an appropriate solvent would be fed into the system via one pump, while a solution of the cyanide source (e.g., sodium cyanide with a phase transfer catalyst) is introduced through a second pump. The streams would converge in a T-mixer and pass through a heated reactor coil to ensure a sufficient residence time for the reaction to complete. This approach offers several benefits:
Enhanced Safety: The inventory of hazardous cyanide material within the reactor at any given time is minimal.
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, preventing thermal runaways.
Improved Product Quality: The rapid and efficient mixing and consistent reaction time can lead to higher yields and purities compared to batch processing.
The generation and immediate use of reactive intermediates, such as acyl chlorides, in flow systems further streamline synthetic sequences, making multi-step syntheses more efficient and safer. researchgate.net
Conceptual Flow Process for this compound Synthesis
| Parameter | Description | Advantage | Reference (Analogous Processes) |
|---|---|---|---|
| Reagent Introduction | Separate streams of 3,5-dichlorobenzoyl chloride and cyanide source are pumped into the reactor. | Controlled stoichiometry; safe handling of reagents. | acs.orggoogle.com |
| Mixing | Reagent streams are combined in a micro-mixer (e.g., T-mixer). | Rapid and efficient mixing, leading to consistent reaction initiation. | nih.gov |
| Reaction | The mixed stream flows through a heated coil reactor. | Precise temperature control and defined residence time for optimal conversion. | researchgate.netgoogle.com |
| Work-up | The product stream can be directed to a continuous separation unit (e.g., liquid-liquid extraction). | Integration of synthesis and purification steps. | researchgate.net |
Synthesis of Dichlorobenzoyl Chloride Precursors
The primary precursor for the synthesis of this compound is 3,5-dichlorobenzoyl chloride. The synthesis of this crucial intermediate can be achieved through several distinct routes, starting from readily available industrial chemicals.
Sulfonation and Chlorination Routes
A common industrial approach to 3,5-dichlorobenzoyl chloride involves the sulfonation of a benzene derivative, followed by chlorination. One patented method begins with benzoic acid, which undergoes a sulfonation reaction with an agent like sulfur trioxide (SO₃) or chlorosulfonic acid to yield 3,5-disulfobenzoic acid. google.com This intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride or triphosgene. google.comgoogle.com This step is multifunctional: it converts the sulfonic acid groups into sulfonyl chlorides, and the carboxylic acid group is simultaneously converted to an acyl chloride. The resulting 5-chloroformyl-isophthaloyl disulfonyl chloride is then heated, often while bubbling chlorine gas through the mixture, to induce desulfonation (elimination of sulfur dioxide), which leaves chlorine atoms on the aromatic ring, affording the final 3,5-dichlorobenzoyl chloride product. google.comgoogle.com This route is advantageous due to the low cost of the initial raw materials. google.com
Sulfonation-Chlorination Route to 3,5-Dichlorobenzoyl Chloride
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Benzoic Acid | Sulfonating agent (e.g., SO₃, H₂SO₄) | 3,5-Disulfobenzoic Acid | google.com |
| 2 | 3,5-Disulfobenzoic Acid | Chlorinating agent (e.g., PCl₅, Triphosgene) | 5-Chloroformyl-isophthaloyl disulfonyl chloride | google.comgoogle.com |
| 3 | 5-Chloroformyl-isophthaloyl disulfonyl chloride | Heat, Cl₂ | 3,5-Dichlorobenzoyl chloride | google.comgoogle.com |
Routes via Anthranilic Acid
An alternative synthetic pathway starts from anthranilic acid (2-aminobenzoic acid). This multi-step process offers a different approach to constructing the 3,5-dichloro substitution pattern. patsnap.comgoogle.com
Protection: The amino group of anthranilic acid is first protected, typically by reaction with acetic anhydride (B1165640) to form 2-acetamidobenzoic acid. patsnap.com
Chlorination: The protected intermediate is then subjected to chlorination, for instance, by passing chlorine gas through a solution in glacial acetic acid. This directs the chlorine atoms to the positions para and ortho to the activating acetamido group, yielding 3,5-dichloro-2-acetamidobenzoic acid. patsnap.com
Deprotection (Hydrolysis): The acetyl protecting group is removed by acid-catalyzed hydrolysis (e.g., with hydrochloric acid) to give 3,5-dichloro-2-aminobenzoic acid. patsnap.com
Deamination (Diazotization-Reduction): The amino group is removed via a Sandmeyer-type reaction. The amine is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt, which is subsequently reduced to remove the nitrogen functionality. This step yields 3,5-dichlorobenzoic acid. patsnap.comgoogle.com
Acyl Chloride Formation: Finally, the resulting 3,5-dichlorobenzoic acid is converted to the target acyl chloride, 3,5-dichlorobenzoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. patsnap.comgoogle.comprepchem.com
Although this route involves more steps, it provides a well-defined pathway to the desired product. google.com
Synthesis from Anthranilic Acid
| Step | Transformation | Typical Reagents | Reference |
|---|---|---|---|
| 1 | Protection of amine | Acetic anhydride | patsnap.com |
| 2 | Chlorination of aromatic ring | Cl₂, acetic acid | patsnap.com |
| 3 | Deprotection of amine | HCl (aq) | patsnap.com |
| 4 | Removal of amine via diazotization | NaNO₂, HCl; reducing agent | patsnap.comgoogle.com |
| 5 | Conversion of carboxylic acid to acyl chloride | Thionyl chloride (SOCl₂) | google.comprepchem.com |
Table of Compounds
Advanced Applications in Organic Synthesis and Retrosynthetic Strategies
Building Blocks for Complex Molecular Architectures
The strategic placement of chloro- and cyano- groups on the benzoyl framework of 3,5-dichlorobenzoyl cyanide makes it a valuable precursor for the synthesis of more complex molecules. The reactivity of the acyl cyanide group allows for a variety of transformations, while the dichlorinated ring can be further functionalized or can influence the electronic properties and biological activity of the final product.
Synthesis of α-Amino Acids and Derivatives
While direct, widespread methods for the synthesis of α-amino acids using this compound are not extensively documented in readily available literature, the fundamental reactivity of the aroyl cyanide group suggests its potential in Strecker-type syntheses. In a conceptual Strecker synthesis, an aldehyde or ketone reacts with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.
In this context, 3,5-dichlorobenzaldehyde (B167965), which can be derived from this compound, could serve as the aldehyde component. The reaction of 3,5-dichlorobenzaldehyde with ammonia and a cyanide source would yield the corresponding α-aminonitrile. Subsequent hydrolysis of this intermediate would lead to the formation of 3,5-dichlorophenylglycine, a non-proteinogenic α-amino acid. The presence of the dichloro-substituents on the phenyl ring would offer a unique scaffold for further medicinal chemistry exploration.
Furthermore, the related compound 2-phenyl-3,4-dihydroisoquinolinium bromide has been utilized in a system to detect released cyanide, forming an α-amino nitrile, highlighting the underlying chemical principles that could be adapted for α-amino acid synthesis. rsc.org
Formation of Heterocyclic Ring Systems
A significant application of this compound lies in its utility as a precursor for the synthesis of various heterocyclic ring systems. The electrophilic nature of the carbonyl carbon and the cyano- group allows for cyclization reactions with appropriate nucleophilic partners, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds.
Imidazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms, and they are found in many biologically active molecules. researchgate.netlongdom.org The synthesis of imidazole (B134444) derivatives can be achieved through various methods, one of which involves the reaction of an α-dicarbonyl compound with an aldehyde and ammonia, known as the Radziszewski synthesis.
While a direct synthesis of imidazoles using this compound as a primary starting material is not a commonly cited pathway, its derivatives can be envisioned as precursors. For instance, the benzoyl group can be transformed into other functional groups that are amenable to imidazole ring formation. The general principle of constructing the imidazole ring often involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Synthesis Method |
| Glyoxal | Aldehyde | Ammonia | Imidazole | Radziszewski Synthesis |
| α-Diketone | Aldehyde | Ammonia | Substituted Imidazole | Radziszewski Synthesis |
| α-Hydroxyketone | Aldehyde | Ammonia | Substituted Imidazole | Radziszewski Synthesis |
This table presents common reactants for the Radziszewski synthesis of imidazoles, a general method for forming this heterocyclic ring system.
Pyrroles are five-membered aromatic heterocyclic compounds containing a single nitrogen atom and are fundamental components of many natural products and pharmaceuticals. ajrconline.orgscience.gov The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. ajrconline.org
Although this compound is not a direct precursor in the traditional Paal-Knorr synthesis, its chemical structure can be modified to generate intermediates suitable for pyrrole ring formation. For instance, the benzoyl cyanide moiety could potentially undergo reactions to form a 1,4-dicarbonyl-containing intermediate, which could then be cyclized with an amine to yield a pyrrole derivative bearing the 3,5-dichlorophenyl substituent. The synthesis of various substituted pyrroles has been achieved through methods like the gold(I)-catalyzed cascade reaction and the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Synthesis Method |
| 1,4-Dicarbonyl Compound | Primary Amine/Ammonia | Substituted Pyrrole | Paal-Knorr Synthesis |
| 2,5-Dimethoxytetrahydrofuran | Amine/Sulfonamine | N-Substituted Pyrrole | Iron(III) Chloride Catalyzed Condensation |
This table outlines common synthetic routes to pyrroles, highlighting the versatility of starting materials for accessing this important heterocyclic core.
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, and they are recognized for their diverse biological activities. researchgate.netnih.gov A common route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. Another important method is the Huisgen reaction, which utilizes the reaction of 5-substituted 1H-tetrazoles with acyl chlorides. acs.org
In this context, 3,5-dichlorobenzoyl chloride, readily prepared from 3,5-dichlorobenzoic acid, can serve as a key reagent. chemicalbook.comgoogle.com Reaction of 3,5-dichlorobenzoyl chloride with a 5-substituted 1H-tetrazole can lead to the formation of a 2-(3,5-dichlorophenyl)-5-substituted-1,3,4-oxadiazole. acs.org This approach offers a convergent and flexible strategy for synthesizing a library of oxadiazole derivatives with potential applications in medicinal chemistry.
Another synthetic pathway involves the reaction of carbohydrazides with phosphorus oxychloride, leading to the formation of the oxadiazole ring. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Reagent/Condition |
| 5-Substituted 1H-tetrazole | 3,5-Dichlorobenzoyl chloride | 2-(3,5-Dichlorophenyl)-5-substituted-1,3,4-oxadiazole | Heat |
| N-Arylidenearoylhydrazide | - | 2,5-Disubstituted-1,3,4-oxadiazole | Cu(OTf)₂ |
| Carbohydrazide | Phosphorus oxychloride | 2-Substituted-1,3,4-oxadiazole | Reflux |
This table summarizes various methods for the synthesis of 1,3,4-oxadiazoles, including a pathway directly involving a derivative of this compound.
Tetrahydroisoquinolines are a class of bicyclic heterocyclic compounds that form the core structure of many alkaloids and pharmacologically active molecules. The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to tetrahydroisoquinolines. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.
While this compound itself is not a direct starting material for the Bischler-Napieralski reaction, it can be converted to 3,5-dichlorobenzoyl chloride. This acyl chloride can then be reacted with a suitable β-phenylethylamine to form the necessary N-(β-phenylethyl)-3,5-dichlorobenzamide intermediate. Subsequent treatment of this amide with a dehydrating agent like phosphorus pentoxide or phosphoryl chloride would induce cyclization to the corresponding 1-(3,5-dichlorophenyl)-3,4-dihydroisoquinoline. Reduction of this intermediate, for example, with sodium borohydride, would yield the desired 1-(3,5-dichlorophenyl)tetrahydroisoquinoline. This synthetic strategy allows for the incorporation of the 3,5-dichlorophenyl moiety into the tetrahydroisoquinoline framework, opening avenues for the development of new therapeutic agents.
Strategic Role in Multicomponent Reactions for Diversity-Oriented Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic chemistry, enabling the synthesis of complex molecules from three or more starting materials in a single, efficient step. This approach aligns perfectly with the goals of diversity-oriented synthesis (DOS), which aims to rapidly generate libraries of structurally diverse compounds for applications in drug discovery and chemical biology. The efficiency of MCRs, characterized by high atom and step economy, makes them ideal for exploring vast areas of chemical space.
In the context of DOS, the strategic selection of building blocks is paramount. Reagents that contain multiple reactive sites can lead to a significant increase in the structural diversity of the product library. This compound, with its electrophilic acyl group and the synthetically versatile cyanide moiety, is a prime candidate for such a role. The cyanide group can act as a nucleophile or be transformed into other functional groups, while the acyl group is a key component for building amides, esters, and ketones.
While acyl cyanides are recognized as reactive intermediates, their specific and extensive application as a key building block in well-established MCRs for diversity-oriented synthesis is an area of ongoing exploration. The theoretical potential remains high for its inclusion in novel MCRs, where the two functional groups could react in a sequential or concerted manner with other inputs to create densely functionalized and diverse heterocyclic or acyclic scaffolds. The development of new MCRs often involves leveraging the unique reactivity of such bifunctional reagents to access novel molecular architectures.
Strategies for Incorporating Acyl and Cyano Functionalities
The unique structure of this compound, featuring both an acyl and a cyano group, makes it a valuable synthon for the direct introduction of these two important functionalities into a molecule. Modern synthetic methods have focused on achieving this transformation efficiently, particularly through the functionalization of unsaturated systems like alkenes.
The direct bifunctionalization of alkenes represents a highly efficient method for rapidly increasing molecular complexity. A key strategy for achieving acylcyanation involves the reaction of aryl alkenes with an acylating agent and a cyanide source. A recently developed method accomplishes the direct acylcyanation of aryl alkenes by merging photoredox and copper catalysis. This protocol allows for the simultaneous introduction of an acyl group and a cyano group across the double bond of the alkene in a single step.
This transformation is significant because it avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling methods. The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups on the aryl alkene substrate.
The simultaneous installation of both acyl and cyano moieties is the hallmark of the aforementioned dual catalytic method. This process is not only step-economical but also allows for a high degree of control over the regioselectivity of the addition. The reaction utilizes readily available starting materials, such as aroyl chlorides (the precursors to aroyl cyanides) and trimethylsilyl (B98337) cyanide (TMSCN), to generate the desired β-cyano ketones.
The scope of this method is broad, accommodating various substituted styrenes and different aroyl chlorides, which suggests that 3,5-dichlorobenzoyl chloride could be effectively used in this transformation to yield the corresponding 3-(3,5-dichlorophenyl)-3-oxo-2-phenylpropanenitrile derivatives. The reaction demonstrates moderate to good yields for a range of substrates.
Table 1: Acylcyanation of Aryl Alkenes via Dual Photoredox and Copper Catalysis This table summarizes representative results for the direct acylcyanation of aryl alkenes, demonstrating the simultaneous installation of acyl and cyano groups. The methodology is applicable to aroyl chlorides, the precursors of aroyl cyanides like this compound.
| Entry | Aryl Alkene Substrate | Aroyl Chloride | Product | Yield (%) |
| 1 | Styrene | Benzoyl chloride | 3-oxo-2,3-diphenylpropanenitrile | 75 |
| 2 | 4-Methylstyrene | Benzoyl chloride | 3-oxo-3-phenyl-2-(p-tolyl)propanenitrile | 81 |
| 3 | 4-Methoxystyrene | Benzoyl chloride | 2-(4-methoxyphenyl)-3-oxo-3-phenylpropanenitrile | 72 |
| 4 | 4-Chlorostyrene | Benzoyl chloride | 2-(4-chlorophenyl)-3-oxo-3-phenylpropanenitrile | 65 |
| 5 | Styrene | 4-Methoxybenzoyl chloride | 3-(4-methoxyphenyl)-3-oxo-2-phenylpropanenitrile | 78 |
| 6 | Styrene | 4-Chlorobenzoyl chloride | 3-(4-chlorophenyl)-3-oxo-2-phenylpropanenitrile | 68 |
Data sourced from Organic Chemistry Frontiers.
Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a deposited crystal structure for 3,5-dichlorobenzoyl cyanide. While the compound is known and has been synthesized, its single-crystal X-ray diffraction data does not appear to be publicly accessible.
Therefore, a detailed discussion of its experimental solid-state structure, including specific crystallographic parameters, is not possible at this time. The generation of a data table with unit cell dimensions, space group, and other crystallographic information is contingent upon the future publication of these experimental findings.
For illustrative purposes, were the data available, a typical presentation of crystallographic findings for this compound would include the following:
Illustrative Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₃Cl₂NO |
| Formula Weight | 200.02 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z (molecules per unit cell) | Value |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| Crystal Size (mm³) | Value |
| Temperature (K) | Value |
| Radiation | e.g., Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | Value |
| Independent Reflections | Value |
| R-factor (%) | Value |
Such a table would be accompanied by a detailed narrative of the research findings, discussing the planarity of the molecule, the orientation of the cyanide and dichlorophenyl groups, and any significant intermolecular interactions such as halogen bonding or π-π stacking, which would be crucial for understanding its chemical and physical properties in the solid state.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing the electronic structure and energetics of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, from molecular geometries to the energies of reaction pathways. researchgate.net Functionals such as B3LYP, M06, and ωB97xD are commonly employed for geometry optimizations and to verify the nature of stationary points on the potential energy surface. researchgate.net
While covalent bonds define the primary structure of molecules, weaker noncovalent interactions often play a decisive role in reaction mechanisms, particularly in determining selectivity. DFT calculations are crucial for identifying and quantifying these subtle forces, which include hydrogen bonds, halogen bonds, and electrostatic interactions. researchgate.netnih.gov
Research on related dichlorinated aromatic compounds has demonstrated that noncovalent interactions can direct the outcome of a reaction. researchgate.net For instance, in the Suzuki coupling of dichlorophenols and dichlorobenzyl alcohols, DFT and ab initio molecular dynamics (AIMD) simulations have shown that electrostatic and hydrogen bonding interactions are responsible for site-selectivity. researchgate.net The sulfonate group on a phosphine (B1218219) ligand, for example, can engage in specific noncovalent interactions with the substrate, thereby steering the catalytic reaction to a particular position. researchgate.net These theoretical calculations can reveal how different substituents and functional groups influence the electron density distribution and, consequently, the nature and strength of these directive interactions.
The table below summarizes key noncovalent interactions that can be elucidated by DFT and their potential roles in reaction mechanisms involving substituted aromatic compounds.
| Interaction Type | Description | Role in Reaction Mechanisms |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Directing substrate orientation, stabilizing transition states, activating reactants. researchgate.netacs.org |
| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile (e.g., N, O). | Influencing crystal packing, directing molecular assembly, stabilizing intermediates. nih.gov |
| Electrostatic Interactions | General attractive or repulsive forces between charged or polarized species. | Guiding catalysts to specific sites, determining regioselectivity in aromatic substitutions. researchgate.net |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizing crystal structures, influencing the conformation of reactants and catalysts. nih.gov |
Mechanistic Pathway Elucidation
Understanding the precise sequence of events in a chemical reaction—the reaction mechanism—is fundamental to controlling its outcome. Computational modeling allows chemists to map out the entire energy landscape of a reaction, providing a detailed picture of the mechanistic pathway.
Chemical reactions proceed through a series of steps involving transient species known as reaction intermediates and high-energy barriers known as transition states. These species are often too short-lived to be observed directly by experimental means. Computational analysis, however, can calculate the potential energy surface of a reaction, identifying the structures and energies of these fleeting entities. researchgate.netscience.gov
For reactions involving aromatic compounds, such as nucleophilic aromatic substitution (SNAr), DFT calculations can distinguish between stepwise pathways, which involve a distinct intermediate (like a Meisenheimer complex), and concerted pathways, where bond-making and bond-breaking occur simultaneously. researchgate.net By modeling the intrinsic reaction coordinate, researchers can trace the lowest energy path from reactants to products, characterizing every point along the way. researchgate.net DFT calculations on catalytic cycles, for instance, can determine the free energies of proposed intermediates, assessing the energetic feasibility of a particular mechanistic path and identifying the most stable species in the cycle. diva-portal.org
The following table provides an illustrative example of calculated energetic parameters for a hypothetical reaction step, demonstrating how computational modeling quantifies the features of a reaction pathway.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting materials of the reaction step. | 0.0 (Reference) |
| Transition State (TS1) | The highest energy point leading to the intermediate. | +21.5 |
| Reaction Intermediate | A metastable species formed during the reaction. | +5.3 |
| Transition State (TS2) | The highest energy point leading from the intermediate to the product. | +18.8 |
| Products | The final compounds of the reaction step. | -10.2 |
Note: The values in this table are hypothetical and for illustrative purposes only.
By elucidating the mechanistic pathway and the energies of intermediates and transition states, computational models can offer powerful predictions about chemical reactivity and selectivity. The energy barrier of the rate-determining step, for example, directly correlates with the reaction rate. A high calculated energy barrier suggests a slow reaction, while a low barrier indicates a faster transformation. researchgate.net
Furthermore, these theoretical models can explain and predict selectivity. In reactions with multiple possible outcomes, such as reactions on an aromatic ring with several potential sites for substitution, DFT can be used to calculate the activation energies for each possible pathway. The pathway with the lowest activation energy will be the most favorable, and its product will be the major one observed. This approach has been successfully used to explain the meta-selectivity in the palladium-catalyzed Suzuki coupling of related dichloro-substituted aromatic compounds, where noncovalent interactions lower the energy of one specific reaction pathway. researchgate.net
Computational parameters derived from DFT calculations can also serve as powerful predictors of reactivity.
| Computational Parameter | Description | Implication for Reactivity & Selectivity |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher reactivity. researchgate.net |
| Electrophilicity/Nucleophilicity Indices | Parameters that quantify the electrophilic or nucleophilic character of a molecule. | Predicts how a molecule will behave in polar reactions; crucial for understanding interactions. |
| Calculated Atomic Charges | The distribution of electron density across the atoms in a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where reactions are likely to occur. |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Lower Ea corresponds to a faster reaction rate; comparison of Ea for different pathways predicts selectivity. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing 3,5-dichlorobenzoyl cyanide in laboratory settings?
Methodological Answer: this compound can be synthesized via derivatization of its chloride precursor, 3,5-dichlorobenzoyl chloride. Two primary routes are documented:
m-Xylene-based synthesis : Sequential chlorination (side-chain and aromatic), hydrolysis, and decarbonylation yield the benzoyl chloride intermediate. Substitution with cyanide (e.g., using NaCN or KCN) under controlled conditions can produce the cyanide derivative. Optimized conditions for the chloride precursor include a 63.03% yield and 99.2% purity .
p-Aminobenzoic acid route : Chlorination with FeCl₃ followed by diazotization and thionyl chloride treatment yields the benzoyl chloride. Cyanide substitution can be performed in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and functional groups. For example, aromatic protons in the dichloro-substituted ring appear as distinct doublets (δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 209.46 for the chloride precursor) and fragmentation patterns for structural validation .
- Infrared (IR) Spectroscopy : Stretching frequencies for C≡N (~2240 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional group integrity .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Key precautions derived from analogous benzoyl chloride SDS include:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact with corrosive residues .
- Environmental Controls : Use fume hoods to avoid inhalation and secondary containment to prevent groundwater contamination. Neutralize spills with sodium bicarbonate .
- Waste Disposal : Treat cyanide-containing waste with oxidizing agents (e.g., NaOCl) before disposal to mitigate toxicity .
Advanced Research Questions
Q. How can contradictory data on the ecological impact of this compound be resolved?
Methodological Answer: While some SDS reports indicate no significant ecotoxicity , conflicting classifications (e.g., UN 3261 as corrosive ) necessitate further study. Researchers should:
Conduct biodegradation assays (OECD 301) to assess persistence in soil/water.
Measure bioconcentration factors (BCF) using aquatic models (e.g., Daphnia magna) .
Perform leaching studies to evaluate mobility in soil matrices .
Q. What experimental design strategies optimize chlorination efficiency in 3,5-dichlorobenzoyl derivative synthesis?
Methodological Answer: Single-factor experiments (e.g., varying Cl₂ gas flow rate or FeCl₃ catalyst concentration) identified optimal conditions for aromatic chlorination . Advanced approaches include:
Q. How do solvent choices influence reaction kinetics in this compound synthesis?
Methodological Answer: Polar aprotic solvents (e.g., DMF, THF) enhance cyanide nucleophilicity but may promote side reactions. Key considerations:
- Dielectric Constant : Higher polarity accelerates SN2 substitution (e.g., DMF: ε = 36.7) .
- Temperature Stability : High-boiling solvents (e.g., DMSO, bp 189°C) enable reflux conditions without decomposition.
- Byproduct Management : Use scavengers (e.g., molecular sieves) to trap HCl generated during cyanide substitution .
Q. What strategies address discrepancies in spectral data interpretation for 3,5-dichlorobenzoyl derivatives?
Methodological Answer: Contradictions in NMR/MS data may arise from isotopic chlorine patterns or solvent artifacts. Mitigation steps:
Deuterated Solvent Blanks : Eliminate solvent peak interference in NMR .
High-Resolution MS (HRMS) : Resolve isotopic clusters (e.g., Cl²⁷ vs. Cl³⁵) for accurate mass assignment .
Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
